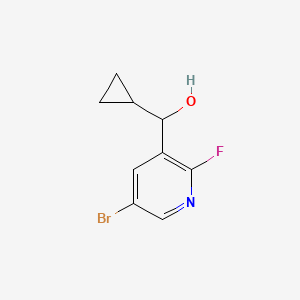![molecular formula C8H12O3 B13974478 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde CAS No. 66522-88-1](/img/structure/B13974478.png)
1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is an organic compound with the molecular formula C8H12O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde group and the spiro structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, with reagents like alkyl halides or amines.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
Reduction: 1,4-Dioxaspiro[4.4]nonane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation. The spiro structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar structure but lacks the aldehyde group.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different ring sizes and functional groups
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is unique due to the presence of both the spiro structure and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
66522-88-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-9-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2 |
InChI Key |
CLAHYLYHCVDQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


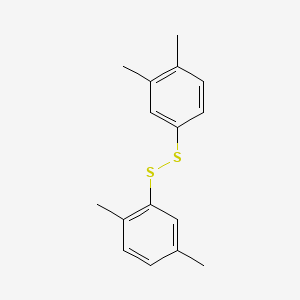


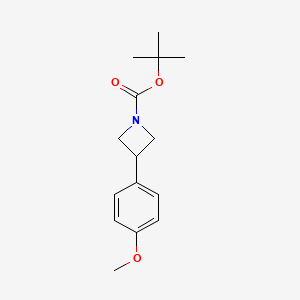
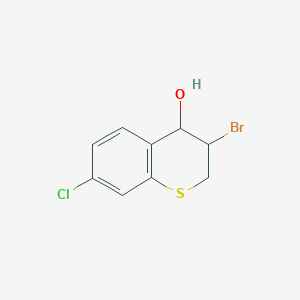
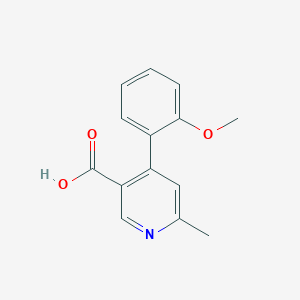
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
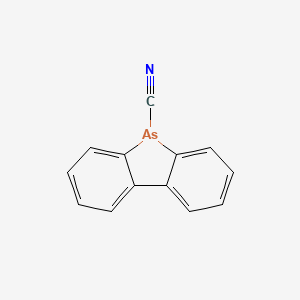
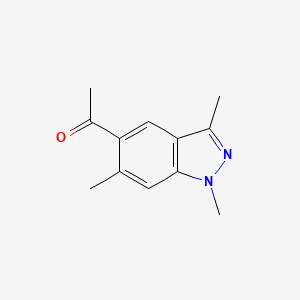
![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)

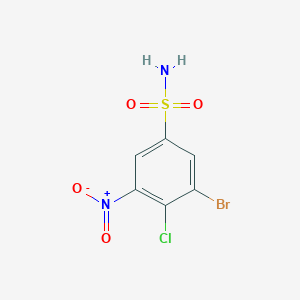
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
